Diethyl butylmalonate

Catalog No.
S1493477
CAS No.
133-08-4
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl butylmalonate

CAS Number

133-08-4

Product Name

Diethyl butylmalonate

IUPAC Name

diethyl 2-butylpropanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OCC)C(=O)OCC

Synonyms

2-butylpropanedioic Acid 1,3-Diethyl Ester; Butylmalonic Acid Diethyl Ester; Butylpropanedioic Acid Diethyl Ester; Diethyl 2-Butylmalonate; Diethyl Butylmalonate; Diethyl n-Butylmalonate; Diethyl α-Butylmalonate; Ethyl Butylmalonate; NSC 4565

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
  • Decarboxylation: The removal of a carboxyl group (CO2) from the molecule allows for the formation of new carbon-carbon bonds. This reaction is often used to generate alkanes, alkenes, and alkynes.
  • Alkylation: The introduction of an alkyl group (R-) onto the molecule can be achieved through various methods, such as using strong bases or Grignard reagents. This opens up further possibilities for creating diverse structures.
  • Condensation reactions: Diethyl butylmalonate can participate in various condensation reactions with other carbonyl compounds, leading to the formation of complex molecules such as heterocycles and β-keto esters.

These are just a few examples, and the versatility of diethyl butylmalonate allows its utilization in countless organic synthesis strategies for the creation of various complex molecules, including natural products, pharmaceuticals, and functional materials.

Medicinal Chemistry

Diethyl butylmalonate has been explored in the field of medicinal chemistry for the synthesis of potential therapeutic agents.

  • Antimicrobial activity: Studies have investigated the potential of diethyl butylmalonate derivatives as antimicrobial agents against various bacterial and fungal strains.
  • Antiviral activity: Research has also explored the activity of specific diethyl butylmalonate derivatives against certain viruses.

Material Science

The unique properties of diethyl butylmalonate have also attracted interest in material science applications.

  • Polymer synthesis: Diethyl butylmalonate can be used as a starting material for the synthesis of specific types of polymers with potential applications in various fields, such as drug delivery and biomaterials.
  • Organic electronics: Research has explored the use of diethyl butylmalonate derivatives in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Diethyl butylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of approximately 216.27 g/mol. It is classified as an ester, specifically the diethyl ester of butylmalonic acid. This compound appears as a colorless liquid and is noted for its fruity odor, making it useful in flavoring applications. Diethyl butylmalonate is structurally characterized by two ethyl groups and a butyl group attached to a malonate framework, which contributes to its unique chemical properties and reactivity.

Typical of esters:

  • Claisen Condensation: This reaction involves the formation of β-keto esters when diethyl butylmalonate is treated with a strong base, leading to the formation of carbanions that can react with electrophiles.
  • Bromination: Like other esters, diethyl butylmalonate can undergo bromination at the alpha position, which introduces bromine substituents into the molecule.
  • Hydrolysis: Under acidic or basic conditions, diethyl butylmalonate can hydrolyze to yield butylmalonic acid and ethanol.

These reactions highlight its utility in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Diethyl butylmalonate can be synthesized through several methods, with one common approach involving the following steps:

  • Preparation of Sodium Ethoxide: Sodium metal is reacted with ethanol to produce sodium ethoxide.
  • Formation of Diethyl Butylmalonate: The sodium ethoxide is then reacted with diethyl malonate, followed by the addition of n-butyl bromide. The reaction typically occurs under controlled temperatures (around 76-84 °C) to optimize yield and purity.
  • Purification: The crude product is then filtered and rectified to obtain pure diethyl butylmalonate.

This method has been reported to yield high purity levels (over 99%) and significant productivity (approximately 76%) .

Diethyl butylmalonate has several applications:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is used in food products and perfumes.
  • Synthetic Intermediate: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Research Tool: In laboratory settings, it is utilized in various

Interaction studies involving diethyl butylmalonate primarily focus on its reactivity with other chemicals during synthesis processes. Its ability to participate in Claisen condensation reactions makes it valuable in creating diverse carbon skeletons in organic synthesis. Additionally, understanding its reactivity helps predict potential interactions with biological systems, although specific interaction studies are less documented.

Diethyl butylmalonate shares structural similarities with several other compounds in the malonate family. Here are some comparisons:

CompoundMolecular FormulaKey Features
Diethyl malonateC₆H₁₄O₄Simpler structure; widely used in organic synthesis; serves as a precursor for barbiturates .
Diisopropyl malonateC₉H₁₈O₄Contains isopropyl groups; used in similar synthetic applications .
Dimethyl malonateC₆H₁₄O₄Methyl groups instead of ethyl; used for similar reactions but less volatile .

Uniqueness of Diethyl Butylmalonate

Diethyl butylmalonate's uniqueness lies in its specific combination of ethyl and butyl groups, which influences its physical properties such as volatility and solubility. This makes it particularly suited for applications requiring specific sensory characteristics or reactivity profiles that differ from simpler esters like diethyl malonate.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

216.13615911 g/mol

Monoisotopic Mass

216.13615911 g/mol

Boiling Point

237.5 °C

Heavy Atom Count

15

UNII

CYY2Q744WB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-08-4

Wikipedia

Diethyl butylmalonate

Dates

Modify: 2023-08-15

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